

biocompatibility and toxicity of IR-820 dye

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Biocompatibility and Toxicity of IR-820 Dye

Introduction

IR-820 is a heptamethine cyanine dye recognized for its strong absorption and fluorescence in the near-infrared (NIR) spectrum, with maximal excitation and emission wavelengths around 710 nm and 820 nm, respectively.[1][2][3] Structurally similar to Indocyanine Green (ICG), the only NIR fluorescence probe approved by the FDA, **IR-820** offers improved stability, making it a subject of extensive research.[4][5] Its unique optical properties make it a promising agent for a variety of biomedical applications, including as a blood pool contrast agent for imaging tissue injuries and tumors, and as a photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT).[1][5][6] As **IR-820** progresses towards potential clinical use, a thorough understanding of its biocompatibility and toxicity is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the existing data on the subject, detailed experimental methodologies, and visual representations of key processes.

In Vitro Biocompatibility and Cytotoxicity

The inherent cytotoxicity of **IR-820** in the absence of light (dark toxicity) is a critical factor in its safety profile. Studies have shown that free **IR-820** exhibits dose-dependent cytotoxicity across various cell lines. However, its biocompatibility is significantly improved when encapsulated in nanocarriers.

Quantitative Cytotoxicity Data



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The following table summarizes the results from various in vitro cytotoxicity studies.



Cell Line	Formulation	Concentrati on	Incubation Time	Cell Viability (%)	Reference
MCF-7 (Human Breast Cancer)	Free IR-820	65 μΜ	48 h	42%	[1][2]
MCF-7 (Human Breast Cancer)	IR-820 PLGA NPs	200 μg/mL (equivalent to 65 μM IR- 820)	48 h	>80%	[1][2]
3T3-L1 (Mouse Fibroblast)	Free IR-820	9 μΜ	24 h	>80%	[4]
4T1 (Mouse Breast Cancer)	Free IR-820	9 μΜ	24 h	>80%	[4]
3T3-L1 (Mouse Fibroblast)	IR-820-HSA Complex	9 μΜ	24 h	>80%	[4]
4T1 (Mouse Breast Cancer)	IR-820-HSA Complex	9 μΜ	24 h	>80%	[4]
SKOV-3, Dx5, MES-SA	Free IR-820	5 μΜ	Not specified	No significant toxicity (SKOV-3, Dx5), slight inhibition (MES-SA)	[7]
SKOV-3, Dx5, MES-SA	IRPDcov (covalent conjugate)	5 μΜ	Not specified	No significant toxicity (SKOV-3, Dx5), slight	[7]



				inhibition (MES-SA)	
HeLa (Human Cervical Cancer)	Free IR-820	1 nM - 500 nM	24 h	Dose- dependent decrease	[8]

As evidenced, encapsulating **IR-820** in poly(lactic-co-glycolic acid) (PLGA) nanoparticles or complexing it with human serum albumin (HSA) significantly mitigates its cytotoxic effects, allowing for higher, safer doses for therapeutic applications.[1][2][4][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.[1][2]
- Treatment: Remove the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).[1][2] Replace the medium with fresh medium containing various concentrations of the test compound (e.g., free IR-820 or IR-820 nanoparticles) and control wells with medium only.[1][2] For dark cytotoxicity, incubate the plate for a specified period (e.g., 24 or 48 hours) in the dark at 37°C.[1][2][8]
- MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[8]
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.





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Fig. 1: General workflow for an in vitro MTT cytotoxicity assay.

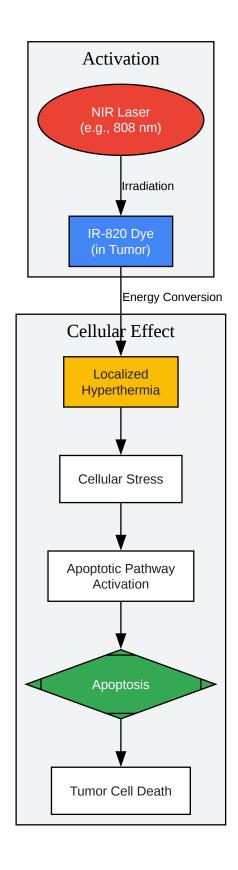
Phototoxicity and Therapeutic Mechanism

While **IR-820** shows moderate dark toxicity, its primary therapeutic potential is realized upon activation with NIR light. This phototoxicity is the cornerstone of its use in PTT.

Mechanism of Photothermal Therapy (PTT)

When IR-820 molecules are irradiated with NIR light (typically around 808 nm), they absorb the light energy and convert it into localized heat through non-radiative relaxation pathways.[10] [11] This rapid temperature increase (hyperthermia) in the target tissue induces cancer cell death, primarily through apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[1][2] Encapsulation of IR-820 into nanoparticles can enhance this photothermal effect compared to the free dye under identical conditions.[1][11]





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Fig. 2: Signaling pathway of **IR-820** mediated photothermal therapy.



Quantitative Phototoxicity Data

The combination of IR-820 and NIR laser exposure results in significant cancer cell death.

Cell Line	Formulati on	IR-820 Conc.	Laser Power Density (W/cm²)	Irradiatio n Time	Cell Viability (%)	Referenc e
MCF-7	Free IR- 820	60 μΜ	5.3	30 s	77%	[1]
MCF-7	Free IR- 820	60 μΜ	14.1	30 s	56%	[1]
MCF-7	IR-820 PLGA NPs	60 μΜ	5.3	30 s	70%	[1]
MCF-7	IR-820 PLGA NPs	60 μΜ	14.1	30 s	42%	[1]
SKOV-3, Dx5, MES- SA	Free IR- 820	5 μΜ	Not specified	Not specified	Significant inhibition	[7]
SKOV-3, Dx5, MES- SA	IRPDcov	5 μΜ	Not specified	Not specified	Significantl y enhanced inhibition vs. free IR- 820	[7]

Experimental Protocol: In Vitro Phototoxicity Study

- Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with IR-820 or its formulations. Incubate for a period to allow for cellular uptake (e.g., 24 hours).[1][2]
- Pre-Irradiation Incubation: Wash the cells with PBS and add fresh media. Incubate for a short period (e.g., 1 hour) to allow the cells to return to 37°C.[1]



- NIR Laser Irradiation: Expose the designated wells to a continuous-wave NIR laser (e.g., 808 nm) at a specific power density and for a defined duration.[1] Control groups should include cells with no treatment, laser only, and IR-820 only (no laser).[1][7]
- Post-Irradiation Incubation: Return the plate to the incubator for a further 24 hours.
- Viability Assessment: Assess cell viability using the MTT assay (steps 3-6 of the MTT protocol).

In Vivo Biocompatibility and Toxicity

Translating therapeutic agents from the lab to the clinic requires rigorous in vivo evaluation. Studies in mouse models indicate that **IR-820** has a favorable in vivo safety profile.

Systemic Toxicity and Biodistribution

Long-term observation, histology studies, and blood test analyses in mice have shown that **IR-820** exhibits negligible toxicity in vivo.[10] Following intravenous injection, there were no significant changes in the average body weights of treated mice compared to control groups, further suggesting a lack of distinct side effects.[10]

Biodistribution studies reveal that **IR-820** is primarily cleared from the body through both the hepatobiliary (liver) and renal (kidney) systems.[10][12] The dye can be completely excreted from the body of mice after about 5 weeks, demonstrating good biocompatibility and clearance. [10]

Pharmacokinetics

Free IR-820, similar to ICG, suffers from a short circulation half-life.[1][2] However, its pharmacokinetic profile can be significantly improved. Covalent conjugation with materials like polyethylene glycol (PEG)-diamine has been shown to significantly increase its plasma half-life. [7] Furthermore, IR-820 tends to adsorb onto serum proteins, particularly albumin, which can form "nanoparticles" in situ.[4][10][13] This interaction can enhance its fluorescence quantum yield and alter its biodistribution.[10]

Experimental Protocol: In Vivo Toxicity and Biodistribution Study

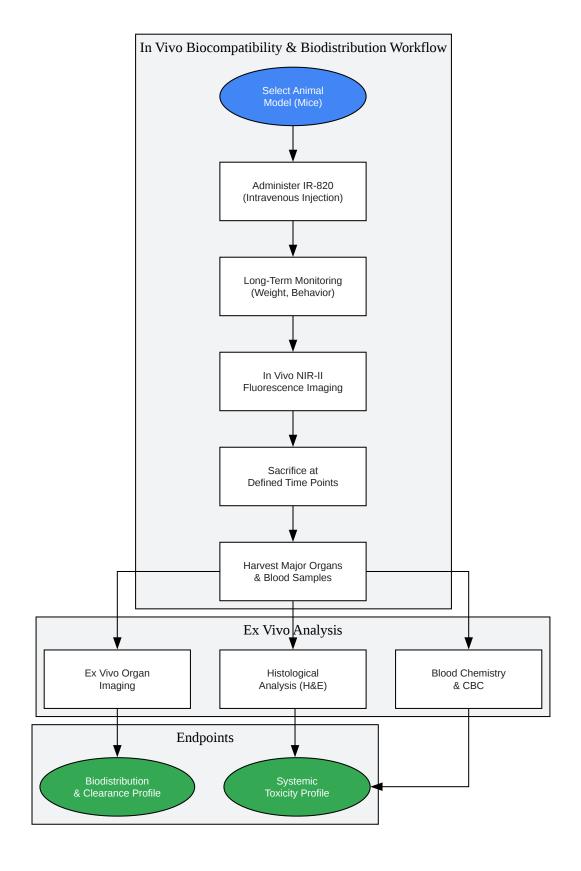
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- Animal Model: Utilize healthy mice (e.g., BALB/c or nude mice for tumor models).
- Administration: Prepare a sterile solution of IR-820 in a suitable vehicle like PBS.[6]
 Administer the solution to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/mL, 200 μL).[10][14]
- Long-Term Observation: Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, and overall health, over an extended period (e.g., several weeks).[10]
- Biodistribution Imaging: At various time points post-injection (e.g., 48 hours, 1, 3, 5 weeks), perform whole-body NIR fluorescence imaging to track the distribution and clearance of the dye.[10]
- Ex Vivo Analysis: At the end of the study, sacrifice the mice and harvest major organs (liver, kidneys, spleen, lungs, heart, etc.).[10][12]
- Histology and Blood Analysis:
 - Perform NIR fluorescence imaging on the excised organs to quantify dye accumulation.
 [10]
 - Conduct histological analysis (e.g., H&E staining) on organ tissues to check for any signs of damage or inflammation.
 - Perform a complete blood count (CBC) and blood chemistry analysis to assess organ function and systemic toxicity.[10]





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Fig. 3: Workflow for in vivo toxicity and biodistribution studies.



Conclusion

The available scientific evidence indicates that **IR-820** dye is a promising candidate for clinical applications, particularly in cancer theranostics. While free **IR-820** demonstrates some level of dose-dependent cytotoxicity in vitro, its biocompatibility is substantially enhanced through encapsulation in biodegradable nanoparticles or complexation with proteins like albumin. These formulations not only reduce dark toxicity but also improve the dye's stability and pharmacokinetic profile. In vivo studies have confirmed its low systemic toxicity and effective clearance from the body. The primary biological effect of **IR-820** is its potent phototoxicity upon NIR laser irradiation, which induces apoptotic cell death in targeted tissues. For drug development professionals, the focus should be on optimizing nanoformulations to maximize therapeutic efficacy while maintaining this excellent safety profile, paving the way for the successful clinical translation of **IR-820**-based technologies.

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- To cite this document: BenchChem. [biocompatibility and toxicity of IR-820 dye].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141578#biocompatibility-and-toxicity-of-ir-820-dye]

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